molecular formula C12H17N3S B11738163 3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738163
M. Wt: 235.35 g/mol
InChI Key: DUNYPZQPGLGMJR-UHFFFAOYSA-N
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Description

3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene moietyThe presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets depend on the specific application and biological context.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

3-methyl-1-propyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C12H17N3S/c1-3-6-15-9-12(10(2)14-15)13-8-11-5-4-7-16-11/h4-5,7,9,13H,3,6,8H2,1-2H3

InChI Key

DUNYPZQPGLGMJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=CS2

Origin of Product

United States

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